Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
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Overview
Description
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl ester group, an iodine atom, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS).
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of new pyrazole derivatives with different functional groups.
Oxidation and Reduction: Formation of oxidized or reduced pyrazole derivatives.
Coupling Reactions: Formation of biaryl or vinyl-pyrazole derivatives.
Scientific Research Applications
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antiviral drugs.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate their signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate can be compared with other pyrazole derivatives, such as:
- Ethyl 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
- Ethyl 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
- Ethyl 2-[4-fluoro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Uniqueness
The presence of the iodine atom in this compound makes it particularly useful for coupling reactions and as a precursor for further functionalization. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3IN2O2/c1-2-16-6(15)4-14-3-5(12)7(13-14)8(9,10)11/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKJMGJIWZMDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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